![molecular formula C18H15FN2O2 B025911 1,3-Dibenzyl-5-fluorouracil CAS No. 75500-02-6](/img/structure/B25911.png)
1,3-Dibenzyl-5-fluorouracil
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Dibenzyl-5-fluorouracil involves complex chemical processes that aim to introduce benzyl groups to the fluorouracil molecule. While specific synthesis routes for this compound are not detailed in the provided literature, related compounds have been synthesized through methods that might be applicable. For instance, derivatives of 5-fluorouracil have been synthesized by reacting with nitrobenzyl chloroformate in the presence of triethylamine, suggesting a potential pathway for introducing benzyl groups into the fluorouracil structure (Lin et al., 1986).
Molecular Structure Analysis
Molecular structure analysis of this compound would focus on the arrangement of atoms within the molecule and the spatial configuration of its benzyl groups relative to the fluorouracil core. Studies on similar compounds highlight the importance of X-ray crystallography in elucidating the structure of benzylated fluorouracil derivatives and their interactions with other molecules (Özbey et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by the presence of fluorine and benzyl groups. These modifications can affect the molecule's interactions and its potential as a prodrug. Studies have shown that modifications to the fluorouracil molecule can lead to derivatives with different antimicrobial and antitumor activities, highlighting the significance of chemical substitutions in altering biological properties (Fang et al., 2016).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for its application and formulation. The synthesis and crystal structure elucidation of related compounds provide insights into the factors that influence these properties, including intermolecular hydrogen bonding and molecular packing (Özbey et al., 2004).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity towards nucleophiles and electrophiles, are determined by its functional groups. Studies on fluorouracil derivatives have explored their potential as antimicrobial agents and antitumor prodrugs, indicating that the benzyl and fluorine substitutions could significantly impact their biological activity and mechanism of action (Fang et al., 2016).
Scientific Research Applications
Cancer Treatment : One study highlighted the potential of (o- and p-nitrobenzyloxycarbonyl)-5-fluorouracil derivatives as bioreductive alkylating agents for treating various cancers, with specific compounds showing promising effectiveness (Lin et al., 1986)(Lin et al., 1986). Additionally, benzannelated oxacycles with 5-fluorouracil moiety have shown potent antiproliferative activities against breast cancer cells (Saniger et al., 2003)(Saniger et al., 2003).
Antimicrobial Activity : 5-fluorouracil-derived benzimidazoles have demonstrated significant antibacterial and antifungal activities, especially against MRSA and Bacillus proteus (Fang et al., 2016)(Fang et al., 2016).
Photoactivated Antitumor Prodrugs : Research has also explored photoactivated antitumor prodrugs with 2-nitrobenzyl chromophores for the targeted release of 5-fluorouracil against tumors (Zhang et al., 2005)(Zhang et al., 2005).
Bone Health : Specifically, 1,3-Dibenzyl-5-Fluorouracil was studied for its ability to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation, making it a potential treatment for metabolic bone diseases (Jeon et al., 2022)(Jeon et al., 2022).
Drug Resistance and Pharmacology : The mechanism of action and resistance of 5-fluorouracil, a widely used anticancer agent, have been extensively studied. Resistance is often due to aberrations in its metabolism or alterations in thymidylate synthase (Pinedo & Peters, 1988)(Pinedo & Peters, 1988). Additionally, understanding its clinical pharmacology is crucial for optimizing its use in various cancers (Diasio & Harris, 1989)(Diasio & Harris, 1989).
Mechanism of Action
Target of Action
1,3-Dibenzyl-5-fluorouracil, also known as OCI-101, primarily targets osteoclasts (OCs) . Osteoclasts are clinically important cells that resorb bone matrix . Accelerated bone destruction by osteoclasts is closely linked to the development of metabolic bone diseases .
Mode of Action
OCI-101 acts as an inhibitor of osteoclastogenesis . It reduces the formation of multinucleated osteoclasts in a dose-dependent manner . OCI-101 inhibits the expression of osteoclast markers via downregulation of receptor activator of NF-κB ligand and M-CSF signaling pathways .
Biochemical Pathways
The biochemical pathways affected by OCI-101 involve the receptor activator of NF-κB ligand and M-CSF signaling pathways . These pathways are crucial for osteoclast differentiation, also known as osteoclastogenesis . By downregulating these pathways, OCI-101 inhibits osteoclastogenesis .
Pharmacokinetics
Its ability to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation in mice suggests that it has good bioavailability .
Result of Action
The primary result of OCI-101 action is the prevention of bone loss. It achieves this by suppressing osteoclast differentiation . This makes OCI-101 a potential drug candidate for treating metabolic bone diseases .
Action Environment
The action of OCI-101 can be influenced by various environmental factors. For instance, in the context of ovariectomy-induced bone loss, OCI-101 has been shown to be effective in preventing bone loss by suppressing osteoclast differentiation . .
properties
IUPAC Name |
1,3-dibenzyl-5-fluoropyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHSLFHSJNNKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325048 | |
Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75500-02-6 | |
Record name | NSC408345 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-dibenzyl-5-fluorouracil (OCI-101) interact with cellular pathways to inhibit osteoclast differentiation?
A1: OCI-101 inhibits osteoclast differentiation by downregulating two key signaling pathways: receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) signaling pathways []. These pathways play crucial roles in the formation and activity of osteoclasts, cells responsible for bone resorption. By suppressing these pathways, OCI-101 effectively reduces the expression of osteoclast-specific markers, ultimately hindering the differentiation process.
Q2: What evidence suggests that this compound (OCI-101) might be a potential therapeutic agent for metabolic bone diseases?
A2: The study demonstrated that OCI-101 effectively prevents bone loss in a mouse model of osteoporosis induced by ovariectomy []. This finding, coupled with its inhibitory effects on osteoclast differentiation, suggests that OCI-101 could be a promising candidate for further investigation as a potential treatment for metabolic bone diseases characterized by excessive bone resorption.
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